The traN protein is primarily sourced from bacteria, particularly those belonging to the Enterobacteriaceae family, such as Escherichia coli. It is classified as a membrane protein that operates within the bacterial cell envelope, contributing to the assembly of the conjugative pilus. This classification underscores its role in bacterial communication and genetic exchange, which are vital for processes like antibiotic resistance spread and horizontal gene transfer.
Synthesis of traN protein typically occurs through the transcription of its corresponding gene followed by translation into a polypeptide chain. The process involves several key steps:
Advanced techniques such as ribosome profiling and mass spectrometry can be employed to monitor translation efficiency and identify newly synthesized proteins, including traN .
The molecular structure of traN protein has been characterized using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The protein typically exhibits a multi-domain architecture that includes transmembrane regions facilitating its integration into the bacterial membrane.
Key structural features include:
Structural data indicate that traN may form oligomers, which are essential for its function in pilus assembly .
The primary chemical reaction involving traN occurs during the formation of peptide bonds between amino acids during translation. Additionally, traN participates in biochemical interactions with other proteins involved in pilus assembly. These interactions can be studied using co-immunoprecipitation and pull-down assays to elucidate the network of protein-protein interactions essential for conjugation.
Furthermore, traN's activity can be influenced by environmental factors such as pH and temperature, which affect its stability and interaction with other components of the conjugative machinery .
The mechanism of action of traN involves several steps:
Quantitative analyses have shown that mutations in traN can significantly impair conjugation efficiency, highlighting its critical role in this process .
TraN protein exhibits several notable physical properties:
Chemical properties include its solubility in aqueous solutions due to hydrophilic residues on its surface, allowing it to interact effectively with other proteins during pilus formation.
Analytical techniques such as circular dichroism (CD) spectroscopy can be used to study its secondary structure content, providing insights into its stability under different conditions .
TraN protein has several significant applications in scientific research:
Research on traN continues to expand our understanding of bacterial genetics and could lead to novel strategies for combating antibiotic resistance .
TraN is a conserved outer-membrane protein essential for bacterial conjugation, particularly in plasmid-mediated mating pair stabilization (MPS). Comparative genomics reveals significant sequence divergence in its N-terminal region (aa 164–333), which houses receptor-binding loops, while the C-terminus (aa 334–584) exhibits high conservation. Key characteristics include:
Table 1: Primary Sequence Features of TraN Across Plasmid Families
Plasmid Family | Length (aa) | Conserved Cysteines | Divergent Regions | Key Functional Motifs |
---|---|---|---|---|
IncF (F-plasmid) | 584 | 22 (5 invariant in C-term) | aa 164–333 (N-term loops) | OmpA-binding loops (aa 172–187, 212–220, 281–284) |
Inc18 | ~150 | 4 | N-terminal DNA-binding domain | MerR-like helix-turn-helix |
R100-1 | 580 | 20 | aa 150–320 | Altered OmpA dependence |
AlphaFold2 predictions (AF2) have revolutionized TraN structural analysis, achieving atomic accuracy (backbone RMSD: 0.96 Å) even without homologous templates [1]. Key insights:
Table 2: AlphaFold2 Structural Confidence Metrics for TraN Domains
Domain | pLDDT Score | Predicted Secondary Structure | Functional Implications |
---|---|---|---|
N-terminal (aa 1–330) | 65–70 | Loops/β-strands | Dynamic receptor binding |
C-terminal (aa 331–584) | 85–90 | α-helices | Rigid disulfide scaffold |
Cysteine-rich clusters | >90 | Structured coils | Oxidative folding cores |
The N-terminus of TraN mediates species-specific recognition of recipient cell receptors:
The C-terminus (aa 334–584) maintains structural integrity via:
TraN stability depends on regulated disulfide formation within the ER-like periplasm:
Table 3: Disulfide Bond Types in TraN and Their Functional Roles
Bond Type | Location | Formation Catalyst | Functional Impact |
---|---|---|---|
Intrachain (structural) | C-term CXCXXC motif | DsbA | Zinc coordination, domain folding |
Interchain (dimerization) | Cys386-Cys386′ | DsbC | Stabilizes functional dimer |
Regulatory (redox-sensitive) | Cys224-Cys281 | Spontaneous | Modulates loop flexibility |
Concluding RemarksTraN exemplifies how structural compartmentalization enables conjugation efficiency: Divergent N-terminal loops evolve rapidly to evade host receptor barriers, while conserved C-terminal disulfide domains provide a rigid scaffold. AF2 modeling, combined with experimental validation, reveals how oxidative folding constraints shape TraN’s quaternary assembly. Future studies should explore TraN’s interactions with conjugative pilus proteins and its potential as a target for conjugation inhibitors.
Compounds Mentioned
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3